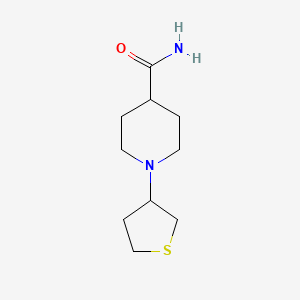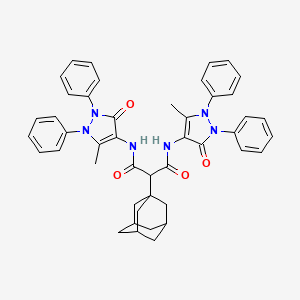
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-3-thienyl)-4-piperidinecarboxamide, also known as TTA-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. TTA-1 has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer, including breast, prostate, and lung cancer.
Mecanismo De Acción
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide works by inhibiting the activity of a protein called heat shock protein 70 (HSP70). HSP70 is an important protein that helps protect cells from stress and damage. However, in cancer cells, HSP70 is overexpressed and helps cancer cells survive and proliferate. By inhibiting the activity of HSP70, this compound can induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which can help prevent the spread of cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the effectiveness of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. However, one limitation of using this compound in lab experiments is that it is still in the preclinical stages of development and has not yet been tested in clinical trials.
Direcciones Futuras
There are several future directions for the development of 1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide as a potential therapeutic agent for cancer. One direction is to further study the mechanism of action of this compound and its effects on cancer cells. Another direction is to test the effectiveness of this compound in clinical trials and determine its safety and efficacy in humans. Additionally, researchers could explore the potential use of this compound in combination with other cancer treatments to improve their effectiveness.
Métodos De Síntesis
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide can be synthesized using a multi-step synthesis approach. The first step involves the synthesis of 3-methyl-2-thiophenecarboxylic acid, which is then converted to 3-methyl-2-thiophenecarbonyl chloride. The resulting compound is then reacted with piperidine to form 1-(tetrahydro-3-thienyl)-4-piperidinecarboxylic acid, which is then converted to this compound through a final reaction with thionyl chloride.
Aplicaciones Científicas De Investigación
1-(tetrahydro-3-thienyl)-4-piperidinecarboxamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(thiolan-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c11-10(13)8-1-4-12(5-2-8)9-3-6-14-7-9/h8-9H,1-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGRHHMDKAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6053262.png)
![1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B6053267.png)

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6053278.png)
![4-[3-(2,3-dihydro-1H-inden-5-ylamino)butyl]phenol](/img/structure/B6053280.png)
![2-(5-{[3-(4-chlorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B6053291.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-isopropoxyphenyl)methanone](/img/structure/B6053300.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]cyclopropanecarboxamide](/img/structure/B6053323.png)
![ethyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B6053333.png)
![methyl {2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6053338.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6053344.png)
![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)
![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
